Dimethylgermane, dibromo-

Description

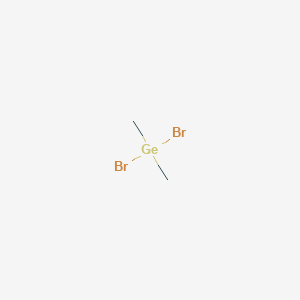

Structure

2D Structure

Properties

CAS No. |

1730-66-1 |

|---|---|

Molecular Formula |

C2H6Br2Ge |

Molecular Weight |

262.51 g/mol |

IUPAC Name |

dibromo(dimethyl)germane |

InChI |

InChI=1S/C2H6Br2Ge/c1-5(2,3)4/h1-2H3 |

InChI Key |

VLTYGJDLSRPXQN-UHFFFAOYSA-N |

SMILES |

C[Ge](C)(Br)Br |

Canonical SMILES |

C[Ge](C)(Br)Br |

Other CAS No. |

1730-66-1 |

Synonyms |

Dibromodimethylgermane |

Origin of Product |

United States |

Synthetic Methodologies for Dibromodimethylgermane

Established Laboratory Synthesis Routes

The creation of dibromodimethylgermane in a laboratory setting relies on fundamental principles of organometallic chemistry, primarily involving the manipulation of germanium-halogen bonds and the formation of germanium-carbon bonds.

Halogen Exchange Reactions with Halogenated Germanium Precursors

Halogen exchange reactions represent a common and effective strategy for synthesizing specific halo-organogermanes. This approach involves the substitution of one halogen atom for another on the germanium center. The reactivity in these exchanges generally follows the trend of decreasing bond strength, with iodides being more easily displaced than bromides, and bromides more so than chlorides. princeton.edu

In the context of preparing dibromodimethylgermane, a precursor such as dichlorodimethylgermane can be utilized. By treating dichlorodimethylgermane with a suitable brominating agent, a halogen exchange can be induced to yield the desired dibromodimethylgermane. The efficiency of the reaction can be influenced by factors such as the choice of solvent and the nature of the bromide salt used. This type of transformation is analogous to the Finkelstein reaction used in organic chemistry for converting alkyl or aryl chlorides/bromides to iodides. organic-chemistry.org Copper(I) iodide, often in conjunction with a diamine ligand, has been shown to be an effective catalyst for similar halogen exchange reactions in aryl halides, suggesting that catalysis could play a role in optimizing these syntheses for organogermanium compounds as well. organic-chemistry.org

Table 1: Example of Halogen Exchange for Dibromodimethylgermane Synthesis

| Precursor | Reagent | Product | Reaction Type |

|---|---|---|---|

| Dichlorodimethylgermane | Brominating Agent (e.g., HBr, BBr₃) | Dibromodimethylgermane | Halogen Exchange |

Precursor Chemistry for Organogermanium Compounds

The synthesis of organogermanium compounds like dibromodimethylgermane is fundamentally rooted in precursor chemistry, which focuses on designing and preparing molecules that can be converted into desired materials or compounds. polytechnique.edursc.org The development of novel precursors is often a critical step in advancing material synthesis. polytechnique.edu

A primary route to organogermanium compounds involves the alkylation of germanium halides. wikipedia.org For dibromodimethylgermane, a common starting point is germanium tetrachloride (GeCl₄). This precursor can be reacted with an appropriate organometallic reagent, such as a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium, to form the dimethylgermanium core. Subsequent halogenation steps can then be employed to introduce the bromine atoms.

Alternatively, a direct synthesis approach has been described where elemental germanium is reacted with a methyl halide (CH₃X) in the presence of a copper catalyst. researchgate.net The composition of the resulting halomethyl- and halodimethylgermanes can be significantly influenced by the quantity of copper used in the reaction. researchgate.net This method provides a more direct path to methylated germanium halides, from which dibromodimethylgermane can be isolated or prepared. researchgate.netscispace.com

Synthesis of Isotopically Labeled Dibromodimethylgermane

The incorporation of isotopes, particularly tritium (B154650) (³H), into organogermanium compounds is crucial for their use as tracers in mechanistic studies and biomedical research. mdpi.com

Preparation of Tritium-Containing Dimethylgermane Derivatives

Dibromodimethylgermane serves as a key precursor in the synthesis of tritium-labeled dimethylgermane derivatives. A microsynthetic procedure has been developed specifically for producing dimethylditritiogermane (Me₂GeT₂). researchgate.netresearchgate.net

This synthesis is achieved through the reduction of dibromodimethylgermane. researchgate.net The reaction involves treating dibromodimethylgermane with lithium tritide (B1234025) (LiT), which acts as the tritium source. The presence of aluminum bromide (AlBr₃) has been noted to facilitate this reduction. researchgate.netresearchgate.net The resulting dimethylditritiogermane is a valuable source for generating dimethylgermylium ions (Me₂GeT⁺) through the beta-decay of tritium. These nucleogenic cations can then be used to study ion-molecular reactions in the gas phase. researchgate.net

Table 2: Synthesis of Tritium-Labeled Dimethylgermane Derivative

| Precursor | Reagent | Catalyst/Additive | Product |

|---|

Reaction Chemistry and Mechanistic Investigations of Dibromodimethylgermane

Transformational Reactions in Advanced Organic Synthesis

Dibromodimethylgermane is not only a precursor to transient intermediates but also a building block for more complex and stable molecules used in advanced organic synthesis. wiley.comyoutube.com Its transformational chemistry is primarily linked to its ability to generate catalytically active species.

The generation of germylene-stabilized transition metal complexes represents a significant application. For instance, aminotroponiminatogermylene, which can be derived from dihalogermane precursors, reacts with copper(I) halides to form well-defined complexes. chemrxiv.org These complexes, such as [{(i-Bu)₂ATIGeCl}(CuI)(C₅H₅N)₂], are effective catalysts for synthetically important reactions like CuAAC and C-S coupling, demonstrating how dibromodimethylgermane can be transformed into a component of a sophisticated catalytic system. chemrxiv.org

Similarly, the synthesis of cationic germylenes supported by bulky silaamidinate ligands from germylene precursors showcases another advanced application. nih.gov These cationic species are among the most active catalysts for the hydroboration of pyridines, a challenging transformation. The high activity is attributed to the unique electronic properties imparted by the ligand framework, which stabilizes the cationic germanium center. nih.gov

Furthermore, the generation of germylium ions from germane (B1219785) precursors (accessible from dibromodimethylgermane) has enabled novel catalytic reactions. These germylium ions can catalyze the dehydrofluorination of fluoroalkanes, representing a significant C-F bond activation strategy. rsc.org This highlights the potential of dibromodimethylgermane-derived species to mediate transformations that are traditionally difficult to achieve.

Coordination Chemistry of Dibromodimethylgermane and Its Derivatives

Dibromodimethylgermane as a Ligand in Metal Complexes

Contrary to the typical role of a ligand as an electron-pair donor (a Lewis base), dibromodimethylgermane functions primarily as an electron-pair acceptor (a Lewis acid). The germanium center in Me2GeBr2 is electron-deficient due to the strong electron-withdrawing effect of the two bromine atoms. This Lewis acidity allows it to coordinate with a variety of electron-rich species (Lewis bases), which act as ligands, to form stable coordination complexes, often referred to as Lewis acid-base adducts.

The formation of these adducts involves the donation of a lone pair of electrons from the ligand into an empty d-orbital of the germanium atom, forming a coordinate covalent bond. Common ligands that form adducts with organogermanium halides include neutral N-donor and O-donor molecules.

Key Research Findings:

Adducts with N-Donor Ligands: Dibromodimethylgermane readily forms adducts with nitrogen-based ligands such as pyridine (B92270) and 2,2'-bipyridine (B1663995). In these complexes, the nitrogen atom's lone pair coordinates to the germanium center. With monodentate ligands like pyridine, 1:1 or 1:2 adducts can form, leading to five- and six-coordinate germanium centers, respectively. Bidentate ligands like 2,2'-bipyridine chelate to the germanium atom, forming a more stable cyclic structure.

Lewis Acidity: The Lewis acidity of the germanium center is influenced by the substituents. While the bromine atoms are strongly electron-withdrawing, the methyl groups are weakly electron-donating. This electronic balance makes Me2GeBr2 a moderately strong Lewis acid, capable of forming stable but often dissociable complexes. Its acidity is generally considered to be between that of organosilicon and organotin compounds. wikipedia.org

Structural and Electronic Aspects of Germanium-Halide Coordination Complexes

The coordination of ligands to the dibromodimethylgermane moiety induces significant changes in both its molecular structure and electronic properties.

Structural Aspects: Uncoordinated dibromodimethylgermane possesses a tetrahedral geometry around the central germanium atom. Upon coordination with Lewis bases, the coordination number of germanium increases from four to five or six, resulting in a change in geometry.

Five-Coordinate Complexes: The addition of one monodentate ligand typically results in a trigonal bipyramidal geometry.

Six-Coordinate Complexes: The coordination of two monodentate ligands or one bidentate ligand leads to an octahedral geometry.

These idealized geometries are often distorted due to the steric and electronic differences between the methyl, bromo, and incoming ligands. X-ray crystallography studies on related organogermanium halide complexes reveal key structural features. For instance, in the branched oligogermane series (Ph3Ge)3GeX (where X = Cl, Br, I), the Ge-Br bond distance was found to be in the range of 2.46 Å. acs.org Upon coordination, the Ge-Br bonds are expected to lengthen due to the increased electron density at the germanium center.

| Compound | Coordination Geometry | Ge-Halide Bond Length (Å) | Ge-C Bond Length (Å) | Reference |

|---|---|---|---|---|

| (Ph3Ge)3GeBr | Tetrahedral | 2.4626(7) - 2.4699(5) | N/A | acs.org |

| [EMIM][GeCl3] | Pyramidal Anion | ~2.3 | N/A | nih.gov |

| [EMIM]2[GeCl6] | Octahedral Anion | ~2.4 | N/A | nih.gov |

Electronic Aspects: The electronic properties of germanium-halide complexes are dictated by the nature of the halide, the organic substituents, and the coordinated ligands. nih.gov The Ge-C bonds are stable and relatively non-polar, while the Ge-Br bonds are highly polarized, contributing to the electrophilicity of the germanium atom.

NMR Spectroscopy: The coordination of a Lewis base to Me2GeBr2 causes a significant upfield shift in the 73Ge NMR signal, indicative of increased shielding at the germanium nucleus due to the donation of electron density from the ligand.

Electrochemical Properties: Cyclic voltammetry studies on germanium(IV) and germanium(II) halide complexes show that the reduction potentials are sensitive to the coordination environment. nih.gov The reduction of Ge(IV) to lower oxidation states becomes more or less favorable depending on the electron-donating ability of the coordinated ligands. The nature of the halide also has a marked influence, with the reduction potentials for [GeX3]− salts becoming significantly less cathodic in the order Cl → Br → I. nih.gov

Interactions with Transition Metals and Main Group Elements

Dibromodimethylgermane engages in distinct types of interactions with transition metal complexes and main group element compounds, primarily driven by its Lewis acidic character.

Interactions with Transition Metals: The interaction of dibromodimethylgermane with transition metals often involves low-valent metal centers that are electron-rich.

Oxidative Addition: Me2GeBr2 can undergo oxidative addition reactions with low-valent transition metal complexes, such as those of palladium(0) or platinum(0). rsc.org In this process, the Ge-Br bond is cleaved, and the metal center is formally oxidized by inserting itself into the bond, forming a new metal-germanium and a metal-bromine bond. This is a common method for synthesizing complexes containing a direct transition metal-germanium bond.

Lewis Acid-Base Interactions: It can act as a Lewis acid towards a transition metal center that possesses sufficient Lewis basicity. More commonly, it may interact with a basic ligand already coordinated to a metal. For example, it can form an adduct with the oxygen atom of a carbonyl ligand in a metal carbonyl complex, potentially labilizing the C-O bond and facilitating subsequent reactions. dalalinstitute.com

Ligand Substitution: In some cases, organogermanium halides can be involved in reactions that lead to the displacement of other ligands, such as carbon monoxide or phosphines, from a metal's coordination sphere. dalalinstitute.com

Interactions with Main Group Elements: The interaction of dibromodimethylgermane with main group elements is dominated by the formation of Lewis acid-base adducts with donor atoms from groups 15 and 16.

Group 15 Donors: It forms stable complexes with amines, pyridines (N-donors), and phosphines (P-donors). Tertiary phosphines are effective ligands for germanium(IV) centers, forming stable adducts. The strength of the interaction depends on the basicity and steric bulk of the phosphine.

Group 16 Donors: Adducts with oxygen donors like ethers, ketones, and sulfoxides are also known. These interactions are generally weaker than those with nitrogen or phosphorus donors.

These interactions are fundamental to the use of organogermanium halides as precursors and reagents in broader organometallic and materials chemistry. wikipedia.org

| Reactant Type | Interaction Type | Typical Product | Example Reactants |

|---|---|---|---|

| Low-Valent Transition Metal | Oxidative Addition | Metal-Germyl Halide Complex | Pd(PPh3)4, Pt(dba)2 |

| Metal Carbonyl | Lewis Acid Adduct | Adduct at CO Ligand | Fe(CO)5 |

| Main Group N-Base | Lewis Acid-Base Adduct | Me2GeBr2·(NR3)n | Pyridine, Bipyridine |

| Main Group P-Base | Lewis Acid-Base Adduct | Me2GeBr2·(PR3)n | Triphenylphosphine |

Advanced Spectroscopic Characterization Techniques for Dibromodimethylgermane

Vibrational Spectroscopies for Structural Analysis (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the molecular vibrations of dibromodimethylgermane. irdg.orgsurfacesciencewestern.com These techniques provide complementary information based on the selection rules governing molecular vibrations. horiba.com In essence, FTIR spectroscopy is sensitive to vibrations that induce a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. surfacesciencewestern.com

The analysis of the vibrational spectra of dibromodimethylgermane allows for the identification of characteristic bond stretches, bends, and other motions. For instance, the stretching vibrations of the C-H bonds within the methyl groups are typically observed in the high-frequency region of the spectrum. The Ge-C and Ge-Br stretching frequencies, being heavier atoms, appear at lower wavenumbers and are particularly informative for confirming the compound's structure.

The symmetry of the dibromodimethylgermane molecule influences which vibrational modes are active in the infrared and Raman spectra. For molecules with a center of symmetry, the rule of mutual exclusion applies, meaning that vibrations active in the Raman spectrum are inactive in the infrared, and vice versa. horiba.com While dibromodimethylgermane does not possess a center of inversion, the relative intensities of the peaks in the FTIR and Raman spectra can still provide valuable information about the molecular symmetry.

Detailed analysis of the vibrational spectra can reveal subtle structural details. For example, the interaction between the two methyl groups can lead to distinct symmetric and asymmetric stretching and bending modes. core.ac.uk The presence of the two bromine atoms also influences the vibrational frequencies of the germane (B1219785) core.

A summary of expected vibrational modes for dibromodimethylgermane is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Activity |

| C-H Asymmetric Stretch | ~2960 | IR, Raman |

| C-H Symmetric Stretch | ~2880 | IR, Raman |

| CH₃ Asymmetric Deformation | ~1420 | IR, Raman |

| CH₃ Symmetric Deformation | ~1250 | IR, Raman |

| Ge-C Stretch | 600 - 700 | IR, Raman |

| Ge-Br Stretch | 200 - 300 | IR, Raman |

| CH₃ Rocking | 800 - 900 | IR, Raman |

| GeC₂ Deformation | < 200 | IR, Raman |

| GeBr₂ Deformation | < 200 | IR, Raman |

Note: The exact peak positions can be influenced by the physical state of the sample (gas, liquid, or solid) and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of dibromodimethylgermane in solution. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of dibromodimethylgermane, a single signal is expected for the protons of the two methyl groups. Since the two methyl groups are chemically equivalent, their protons will resonate at the same frequency, resulting in a singlet. The chemical shift of this singlet, typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS), is indicative of the electronic environment around the protons. The electron-withdrawing effect of the bromine atoms attached to the germanium will cause the proton signal to appear at a downfield (higher ppm) position compared to a simple alkane.

Similarly, the ¹³C NMR spectrum will show a single resonance corresponding to the two equivalent methyl carbons. The chemical shift of this carbon peak provides further confirmation of the molecular structure.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity within the molecule. youtube.com For a simple molecule like dibromodimethylgermane, these techniques would show a correlation between the proton and carbon signals of the methyl groups.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | 2.0 - 3.0 | Singlet |

| ¹³C | 20 - 30 | Quartet (due to ¹H coupling in undecoupled spectrum) or Singlet (in decoupled spectrum) |

Note: The exact chemical shifts can be influenced by the solvent used.

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. drawellanalytical.commalvernpanalytical.com This technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. drawellanalytical.com The resulting diffraction pattern of spots or rings provides information about the crystal structure, including bond lengths, bond angles, and intermolecular distances. wikipedia.org

For dibromodimethylgermane, single-crystal X-ray diffraction would provide the most precise structural information. This would involve growing a suitable single crystal of the compound and exposing it to a monochromatic X-ray beam. wikipedia.org The analysis of the diffraction data would yield the precise coordinates of the germanium, bromine, and carbon atoms, allowing for the determination of:

Ge-C and Ge-Br bond lengths: These parameters are fundamental to understanding the covalent bonding within the molecule.

C-Ge-C and Br-Ge-Br bond angles: These angles define the tetrahedral geometry around the central germanium atom.

Intermolecular interactions: The packing of the molecules in the crystal lattice can reveal information about weak forces, such as van der Waals interactions, that influence the solid-state properties.

Powder X-ray diffraction (PXRD) can be used to analyze polycrystalline samples of dibromodimethylgermane. rsc.org While not providing the same level of detail as single-crystal XRD, PXRD is useful for identifying the crystalline phases present in a bulk sample and for determining the unit cell parameters.

| Parameter | Expected Value |

| Ge-C Bond Length | ~1.95 Å |

| Ge-Br Bond Length | ~2.30 Å |

| C-Ge-C Bond Angle | ~109.5° |

| Br-Ge-Br Bond Angle | ~109.5° |

Note: These values are approximate and can vary slightly depending on the crystalline environment.

Electronic Absorption and Emission Spectroscopies (UV-Vis, Photoluminescence)

Electronic absorption and emission spectroscopies, such as UV-Visible (UV-Vis) absorption and photoluminescence (PL), provide insights into the electronic structure of dibromodimethylgermane. christuniversity.inmdpi.com UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals.

Dibromodimethylgermane is not expected to have strong absorptions in the visible region, as it is a colorless compound. However, it may exhibit absorption bands in the UV region corresponding to electronic transitions involving the σ-bonds of the Ge-C and Ge-Br framework, as well as transitions involving the non-bonding electrons on the bromine atoms. The position and intensity of these absorption bands can be influenced by the solvent polarity. mdpi.com

Photoluminescence spectroscopy involves exciting the molecule with light of a specific wavelength and then measuring the emitted light as the molecule returns to its ground electronic state. libretexts.orgrenishaw.com This phenomenon includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). renishaw.com While simple alkyl germanes are not typically known for strong luminescence, the presence of the heavy bromine atoms could potentially influence the excited state dynamics. The study of the photoluminescence spectrum, if any, could provide information about the nature of the excited states and the pathways for electronic relaxation. stellarnet.us

| Technique | Expected Observation | Information Gained |

| UV-Vis Absorption | Absorption bands in the UV region. | Electronic transition energies, molecular orbital information. |

| Photoluminescence | Likely weak or no emission. | Nature of excited states, relaxation pathways. |

Mass Spectrometry for Elemental Composition and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the elemental composition and structure of a molecule. wikipedia.org When dibromodimethylgermane is introduced into a mass spectrometer, it is first ionized, typically by electron impact (EI) or a softer ionization technique. acdlabs.com

The resulting molecular ion ([C₂H₆Br₂Ge]⁺) will have a characteristic isotopic pattern due to the natural abundance of isotopes for germanium and bromine. The analysis of this isotopic pattern can confirm the elemental composition of the molecule.

Under the high-energy conditions of electron impact ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. libretexts.orgmiamioh.edu The pattern of these fragment ions is a molecular fingerprint that can be used to deduce the structure of the original molecule. Common fragmentation pathways for dibromodimethylgermane might include:

Loss of a methyl group (-CH₃)

Loss of a bromine atom (-Br)

Cleavage of the Ge-C or Ge-Br bonds

The analysis of the masses of these fragments helps to piece together the molecular structure.

| Ion | Description |

| [C₂H₆Br₂Ge]⁺ | Molecular Ion |

| [CH₃Br₂Ge]⁺ | Loss of a methyl group |

| [C₂H₆BrGe]⁺ | Loss of a bromine atom |

| [CH₃Ge]⁺ | Fragment containing germanium and a methyl group |

Note: The relative intensities of these fragments will depend on the ionization energy and the stability of the resulting ions.

Surface-Sensitive Spectroscopic Probes (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. rsc.org XPS works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nanometers of the material.

For dibromodimethylgermane, XPS can be used to:

Confirm the elemental composition: The XPS spectrum will show peaks corresponding to the core-level electrons of germanium, bromine, and carbon. The positions of these peaks are characteristic of each element.

Determine the chemical state: The exact binding energy of the core-level electrons is sensitive to the chemical environment of the atom. For example, the binding energy of the Ge 3d electrons will be different in dibromodimethylgermane compared to elemental germanium or germanium oxides. This allows for the identification of the oxidation state and bonding environment of the elements on the surface.

Investigate surface contamination or modification: Since XPS is highly surface-sensitive, it can be used to detect any surface oxides or other contaminants that may be present on a sample of dibromodimethylgermane.

XPS depth profiling, which involves sputtering away layers of the surface with an ion beam, can be used to analyze the composition as a function of depth. rsc.org

| Element | Core Level | Expected Binding Energy (eV) | Information Gained |

| Ge | 3d | ~32 | Oxidation state and chemical environment of germanium. |

| Br | 3d | ~70 | Oxidation state and chemical environment of bromine. |

| C | 1s | ~285 | Nature of carbon bonding (e.g., C-Ge, C-H). |

Note: Binding energies are approximate and can be influenced by the specific chemical environment and instrument calibration.

Theoretical and Computational Chemistry Studies on Dibromodimethylgermane

Quantum Chemical Methods (Ab Initio, Density Functional Theory, Semi-Empirical)

Quantum chemical methods are a cornerstone of computational chemistry, used to predict the electronic structure and energy of molecules. These methods can be broadly categorized by their level of theory, which dictates their accuracy and computational cost.

Ab Initio Methods : These methods are derived directly from theoretical principles without the inclusion of experimental data, apart from fundamental physical constants. aps.org They are based on solving the Hartree-Fock equations and can be systematically improved by including electron correlation effects, although this significantly increases computational demand. aps.org For molecules like dibromodimethylgermane, ab initio calculations can provide benchmark data on geometry and electronic properties. researchgate.netresearchgate.net

Density Functional Theory (DFT) : DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. csic.es Instead of using the complex many-electron wavefunction, DFT calculates the energy and properties of a molecule based on its electron density. csic.es It has become one of the most popular tools in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying organometallic compounds. csic.esrsc.org

Semi-Empirical Methods : These methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. aip.orgresearchgate.net While much faster than ab initio or DFT methods, their accuracy is highly dependent on whether the molecule being studied is similar to those used in the parameterization dataset. aip.org

Quantum chemical calculations are instrumental in understanding the intricate details of electronic structure and chemical bonding in dibromodimethylgermane. Both ab initio and Density Functional Theory (DFT) methods have been employed to investigate its molecular geometry, revealing significant deviations from an idealized tetrahedral structure around the germanium center. researchgate.netresearchgate.net

Computational studies on dichlorodimethylgermane, a closely related compound, have shown that the C-Ge-C angle is larger than the ideal tetrahedral angle of 109.5°, while the Cl-Ge-Cl angle is smaller. This trend is attributed to steric repulsion between the methyl groups and electronic effects. Similar distortions are expected and have been computationally investigated for dibromodimethylgermane, where the larger bromine atoms influence the bond angles and lengths. researchgate.netresearchgate.net The analysis of the electronic structure helps explain the nature of the Ge-C and Ge-Br bonds, including their covalent character and bond polarity.

Table 1: Representative Calculated Geometric Parameters for Dihalo-Dimethylgermanes Note: This table presents typical data obtained from computational studies. Exact values vary with the level of theory and basis set used.

| Parameter | (CH₃)₂GeCl₂ (Calculated Example) | (CH₃)₂GeBr₂ (Expected Trend) | Ideal Tetrahedral Value |

|---|---|---|---|

| Parameter:r(Ge-C) | Value:~1.93 Å | Value:Slightly longer than in dichloro- analog | Value:N/A |

| Parameter:r(Ge-X) | Value:~2.17 Å (X=Cl) | Value:~2.32 Å (X=Br) | Value:N/A |

| Parameter:∠(C-Ge-C) | Value:~115-120° | Value:Larger than 109.5° | Value:109.5° |

| Parameter:∠(X-Ge-X) | Value:~102-106° (X=Cl) | Value:Smaller than 109.5° | Value:109.5° |

While specific computational studies detailing the reaction mechanisms of dibromodimethylgermane are not extensively documented in the literature, quantum chemical methods provide a powerful framework for such investigations. rsc.org The elucidation of reaction mechanisms computationally involves mapping the potential energy surface of a reaction. smu.edu This is achieved by locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. walisongo.ac.id

For dibromodimethylgermane, these methods could be applied to:

Understand Synthesis Routes : Model the halide exchange reactions from corresponding chloro-compounds to understand the energetics and transition states involved.

Predict Decomposition Pathways : Investigate the thermal or photochemical decomposition of the molecule, identifying the weakest bonds and the most likely fragmentation products.

Analyze Reactivity : Simulate its reactions with nucleophiles or electrophiles to predict reaction outcomes and explore potential catalytic cycles where it might act as a precursor. rsc.org

The process involves calculating the activation energy (the energy barrier of the transition state), which determines the reaction rate, and analyzing the intrinsic reaction coordinate (IRC) to confirm that a transition state correctly connects the intended reactants and products. smu.edu

Vibrational Spectroscopy (IR and Raman) : DFT calculations are commonly used to compute the vibrational frequencies of a molecule. umn.edu After optimizing the molecular geometry to find its lowest energy state, a frequency calculation yields a set of normal modes, each with a specific frequency and intensity. hawaii.edu These calculated frequencies often require scaling by an empirical factor to better match experimental fundamental frequencies due to approximations in the theoretical model and the neglect of anharmonicity. umn.edunih.gov The predicted spectrum can aid in the assignment of experimental peaks to specific molecular motions.

NMR Spectroscopy : The chemical shifts and coupling constants observed in NMR spectroscopy can also be predicted. The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule within an external magnetic field. These values are then referenced against a standard (e.g., tetramethylsilane) to provide the chemical shifts.

Table 2: Example of a Data Structure for Predicted Vibrational Frequencies Note: This table illustrates the type of data generated from a computational frequency analysis. The values are hypothetical.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

|---|---|---|---|

| Mode:1 | Frequency:2985 | Intensity:High | Assignment:CH₃ asymmetric stretch |

| Mode:2 | Frequency:2910 | Intensity:Medium | Assignment:CH₃ symmetric stretch |

| Mode:3 | Frequency:610 | Intensity:High | Assignment:Ge-C stretch |

| Mode:4 | Frequency:280 | Intensity:Very High | Assignment:Ge-Br stretch |

Molecular Modeling and Dynamics Simulations

Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics (MD) simulations offer insights into the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities evolve over time. aip.org

While specific MD simulations focused solely on dibromodimethylgermane are not prominent in the literature, this technique is highly applicable to understanding its behavior in various environments. For instance, MD simulations could be used to:

Investigate the solvation structure and dynamics of dibromodimethylgermane in different solvents.

Simulate its transport properties, such as diffusion coefficients.

Model the interaction of the molecule with surfaces, which is critical for understanding its role in chemical vapor deposition or the synthesis of nanomaterials. molecularassembler.com

Study the conformational flexibility of larger molecules containing the dimethylgermane dibromide moiety.

For large systems or long simulation times, classical force fields are typically used, where the potential energy is described by simpler, parameterized functions than in quantum mechanics. For processes involving chemical reactions, more advanced quantum mechanics/molecular mechanics (QM/MM) or ab initio molecular dynamics (AIMD) methods can be employed. researchgate.netnih.gov

Computational Design of Germanium-Based Functional Materials

Computational methods are increasingly used not just to analyze existing molecules but to proactively design new functional materials. indianabiosciences.orguib.no Organogermanium halides, including dibromodimethylgermane, are potential precursors for the synthesis of advanced germanium-based materials such as nanoparticles, nanowires, and perovskites. acs.orgnih.govrsc.org

Theoretical calculations play a pivotal role in the rational design of these materials by:

Screening Precursors : DFT and other methods can be used to evaluate the suitability of different precursor molecules, like dibromodimethylgermane. Calculations can predict properties such as precursor stability, decomposition temperature, and reaction byproducts, helping to select the most promising candidates for experimental synthesis. rsc.org

Modeling Material Growth : Simulations can provide insight into the thermodynamic and kinetic factors that govern the formation of nanoparticles or thin films from precursors. acs.orgnih.gov This helps in optimizing synthesis conditions to achieve desired material properties.

Predicting Material Properties : Quantum chemistry can predict the electronic and optical properties of the final materials. For example, DFT is used to calculate the band structure of germanium-containing perovskites to assess their potential for photovoltaic applications. rsc.orgsadjad.ac.ir

By providing a molecular-level understanding of the link between precursor chemistry and final material properties, computational design accelerates the discovery and optimization of novel germanium-based functional materials. acs.orgnih.gov

Advanced Research Applications of Dibromodimethylgermane in Materials Science

Precursors in the Synthesis of Germanium-Containing Thin Films

The synthesis of high-quality germanium-containing thin films is crucial for a variety of applications in electronics and optics. The choice of the chemical precursor is a critical factor that determines the properties of the deposited film. An ideal precursor should have adequate volatility, thermal stability to prevent premature decomposition, and high reactivity on the substrate surface. While various germanium precursors are actively being researched, specific studies on dibromodimethylgermane are not prominent.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Processes

Chemical Vapor Deposition (CVD) is a technique where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired thin film. mcmaster.ca Atomic Layer Deposition (ALD) is a subclass of CVD that uses sequential, self-limiting surface reactions to deposit films one atomic layer at a time, offering exceptional control over thickness and conformality. paperpublications.org

For a compound like dibromodimethylgermane to be a viable precursor in CVD or ALD for germanium-containing films, its properties would need to be carefully evaluated. The presence of two bromine atoms offers reactive sites for surface reactions, while the methyl groups influence its volatility and decomposition temperature.

Conceptual CVD/ALD Process Parameters for Dibromodimethylgermane:

| Parameter | Conceptual Value/Range | Significance for Dibromodimethylgermane |

| Precursor Temperature | To be determined | Must be high enough to achieve sufficient vapor pressure for transport into the reaction chamber. |

| Substrate Temperature | To be determined | Critical for controlling the surface reactions and ensuring the desired film composition and crystallinity. |

| Co-reactant | e.g., H₂, SiH₄, H₂O | A co-reactant would likely be necessary to facilitate the removal of bromine and methyl ligands to form a pure or alloyed germanium film. |

| Chamber Pressure | Variable | Influences precursor transport and reaction kinetics. |

This table is conceptual and not based on published experimental data for dibromodimethylgermane.

Development of Novel Organogermanium Frameworks and Architectures

Organogermanium frameworks, which are coordination polymers or metal-organic frameworks (MOFs) containing germanium, are an emerging class of materials with potential applications in catalysis, gas storage, and sensing. The synthesis of these structures relies on the use of organogermanium building blocks that can connect to form extended networks.

Dibromodimethylgermane, with its two reactive bromine sites, could theoretically act as a linear linker or a building block in the synthesis of one-dimensional or higher-dimensional organogermanium frameworks. The reaction of dibromodimethylgermane with appropriate organic linkers or metal nodes could lead to the formation of novel polymeric or framework structures.

Potential Synthesis Routes for Organogermanium Frameworks from Dibromodimethylgermane:

| Reaction Type | Conceptual Reactants | Potential Product |

| Wurtz-type coupling | Dibromodimethylgermane + di-Grignard reagent | 1D organogermanium polymer |

| Salt metathesis | Dibromodimethylgermane + dilithio-organic salt | 1D or 2D organogermanium network |

| Coordination to metal centers | Dibromodimethylgermane (after functionalization) + Metal salt | Germanium-containing MOF |

This table represents theoretical synthetic pathways and is not based on documented syntheses using dibromodimethylgermane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.